4-(Ethoxymethyl)piperidine-1-carboximidamide
Overview
Description
4-(Ethoxymethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for antiproliferative agents .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This inhibition is achieved through binding to the active sites of these targets, thereby preventing their normal function . The specific interactions between the compound and its targets result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell proliferation and survival. By inhibiting these pathways, the compound exerts its antiproliferative effects .
Pharmacokinetics
In silico adme/pharmacokinetic analysis was considered for a series of piperine-carboximidamide hybrids , which could provide insights into the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation. This is evidenced by the compound’s antiproliferative activity against four cancer cell lines . The most effective derivatives demonstrated potent anti-CDK2 action, which is more potent than the reference dinaciclib .
Biochemical Analysis
Biochemical Properties
4-(Ethoxymethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to target enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cells by targeting specific signaling pathways . This compound can alter gene expression profiles, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with enzymes like EGFR, BRAF, and CDK2 involves binding to their active sites, leading to inhibition of their catalytic activity . This inhibition disrupts critical signaling pathways, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells . These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-(ethoxymethyl)piperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-3-5-12(6-4-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOCAYMORFWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.